molecular formula C22H21Cl2N3O5S2 B11082367 Ethyl 2-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11082367
M. Wt: 542.5 g/mol
InChI Key: KAUYAPLJHQTZDF-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core, an oxadiazole ring, and a dichlorophenoxy moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 2-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the benzothiophene core, the introduction of the oxadiazole ring, and the attachment of the dichlorophenoxy group. The reaction conditions typically involve the use of reagents such as thionyl chloride, sodium azide, and various organic solvents. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the oxadiazole ring and dichlorophenoxy group suggests potential interactions with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar compounds include:

  • METHYL 2-{[(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-{[(2,4-DICHLOROPHENOXY)PROPANOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the oxadiazole ring and dichlorophenoxy moiety in ETHYL 2-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE distinguishes it from these similar compounds .

Properties

Molecular Formula

C22H21Cl2N3O5S2

Molecular Weight

542.5 g/mol

IUPAC Name

ethyl 2-[[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H21Cl2N3O5S2/c1-2-30-21(29)19-13-5-3-4-6-16(13)34-20(19)25-17(28)11-33-22-27-26-18(32-22)10-31-15-8-7-12(23)9-14(15)24/h7-9H,2-6,10-11H2,1H3,(H,25,28)

InChI Key

KAUYAPLJHQTZDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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